(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride
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Overview
Description
®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with an appropriate amine under specific conditions. For instance, the synthesis can be carried out by reacting benzo[b]thiophene with ®-1-phenylethylamine in the presence of a suitable catalyst and solvent. The reaction typically requires heating and may involve additional steps such as purification and crystallization to obtain the final product.
Industrial Production Methods
Industrial production of ®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to achieve the desired product quality. Advanced techniques such as continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzothiophene ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzothiophene derivatives.
Scientific Research Applications
®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of ®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol: A compound with a similar benzothiophene structure, known for its quorum sensing inhibitory activity in bacteria.
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene: Exhibits high antibacterial activity against Staphylococcus aureus.
Benzo[1,2-d4,5-d’]bis([1,2,3]thiadiazole): Used in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells.
Uniqueness
®-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride is unique due to its specific stereochemistry and potential applications in various fields. Its ®-enantiomer may exhibit distinct biological activities compared to its (S)-enantiomer or racemic mixture, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R)-1-(1-benzothiophen-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS.ClH/c1-7(11)9-6-12-10-5-3-2-4-8(9)10;/h2-7H,11H2,1H3;1H/t7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQPIEGNXUZBDW-OGFXRTJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CSC2=CC=CC=C21)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027709-85-8 |
Source
|
Record name | (R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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